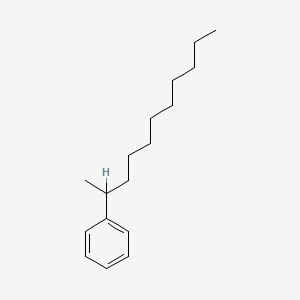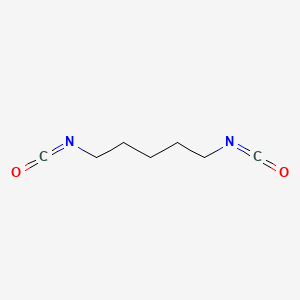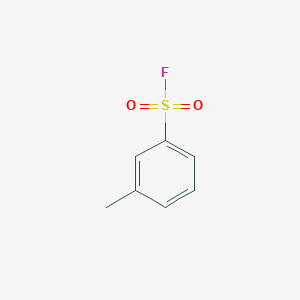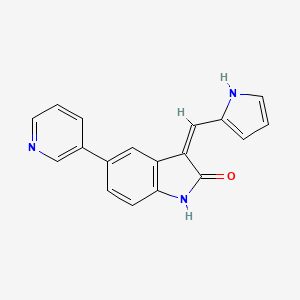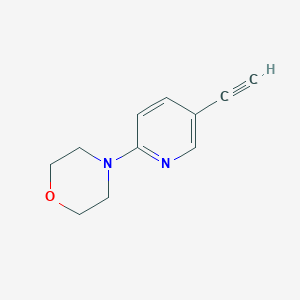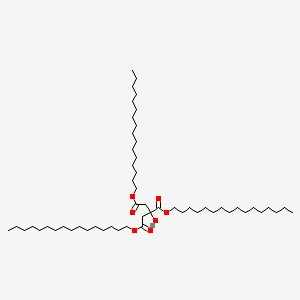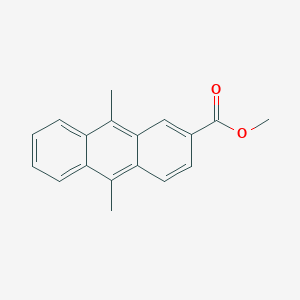
2-Anthracenecarboxylic acid, 9,10-dimethyl-, methyl ester
Übersicht
Beschreibung
2-Anthracenecarboxylic acid, 9,10-dimethyl-, methyl ester is a derivative of anthracene, a polycyclic aromatic hydrocarbon (PAH) with three fused benzene rings . It’s a complex organic compound that has been used in various scientific studies . For instance, amino acids modified with an N-terminal anthracene group can self-assemble into supramolecular hydrogels upon the addition of a range of salts or cell culture medium .
Molecular Structure Analysis
The molecular structure of 2-Anthracenecarboxylic acid, 9,10-dimethyl-, methyl ester is complex due to the presence of multiple functional groups. The parent compound, 2-Anthracenecarboxylic acid, has a molecular formula of C15H10O2 and a molecular weight of 222.2387 .Chemical Reactions Analysis
One of the interesting chemical reactions involving anthracene derivatives is the photo-dimerisation of gelators, which results in hydrogel disassembly . This reaction has been used to recover cells from 3D culture .Wissenschaftliche Forschungsanwendungen
1. Carbohydrate Recognition
A study by Billing, Grundberg, & Nilsson (2002) found that water-soluble amphiphilic amino acid-anthracene conjugates recognized specific carbohydrates in water. This highlights the potential of anthracene derivatives in biochemical applications.
2. Photopolymerization and Material Science
Al-Kaysi et al. (2007) synthesized 9-anthracenecarboxylic acid, methylene ester (9AC-ME), and used it to create molecular crystal nanorods. These nanorods, formed in anodized aluminum oxide templates, undergo [4 + 4] photocycloaddition reaction under ultraviolet light, forming highly crystalline polymer nanorods with unique physical properties (Al-Kaysi et al., 2007).
3. Chemical Reduction Processes
Research by Rabideau, Wetzel, & Young (1984) demonstrates the efficient reduction of aromatic carboxylic acid esters to dihydro aromatics using metal-ammonia solutions. This study underscores the importance of anthracene derivatives in organic synthesis (Rabideau, Wetzel, & Young, 1984).
4. Sensor Development
Ooyama et al. (2014) developed an anthracene–boronic acid ester as a highly-sensitive fluorescence sensor for detecting trace amounts of water in various solvents. This indicates the application of anthracene derivatives in sensor technology (Ooyama et al., 2014).
Eigenschaften
IUPAC Name |
methyl 9,10-dimethylanthracene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O2/c1-11-14-6-4-5-7-15(14)12(2)17-10-13(18(19)20-3)8-9-16(11)17/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFUORAZAKLXBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=C(C3=CC=CC=C13)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00514915 | |
| Record name | Methyl 9,10-dimethylanthracene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00514915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 9,10-dimethylanthracene-2-carboxylate | |
CAS RN |
473773-74-9 | |
| Record name | Methyl 9,10-dimethylanthracene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00514915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




